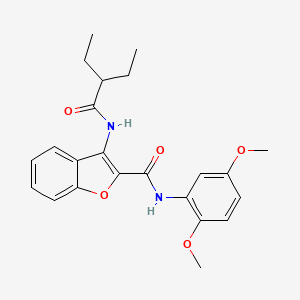

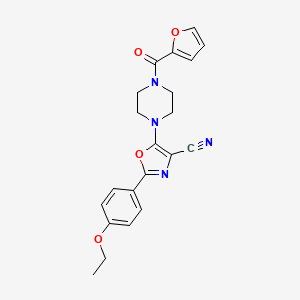

![molecular formula C29H26FN5O B2531422 7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477240-46-3](/img/structure/B2531422.png)

7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine" is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple aromatic systems and a piperazine moiety. The molecule contains several pharmacophores, such as the fluorophenyl and methoxyphenyl groups, which are commonly found in drug molecules and can interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a synthesis yielding potent inhibitors of cAMP-specific phosphodiesterase and tumor cell growth inhibition involves the nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine precursor . The synthesis of a related fluorophenyl piperazine derivative was achieved via electrophilic fluorination of a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides final structural proof . The piperazine ring is a common feature in these molecules and is known to adopt a chair conformation, which could influence the overall three-dimensional shape and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups present on the aromatic rings and the piperazine moiety. For example, the fluorine atom on the fluorophenyl group can be introduced through electrophilic fluorination, which is a key step in the synthesis of fluorinated compounds . The piperazine ring can be involved in nucleophilic substitution reactions, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include high molecular rigidity due to the presence of multiple aromatic rings, which could affect its solubility and permeability. The presence of a basic nitrogen in the piperazine ring suggests that the compound could exist in different protonation states depending on the pH, which would influence its solubility and interaction with biological targets . The specific physical and chemical properties of the compound are not detailed in the provided papers, but can be inferred based on the properties of structurally similar compounds.

Wirkmechanismus

Target of Action

The primary target of this compound is Protein Kinase B (PKB) , also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the downstream signaling pathways regulated by PKB .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . When PKB is inhibited, it can no longer phosphorylate its substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to overcome this issue, resulting in the identification of 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by the compound leads to the modulation of biomarkers of signaling through PKB in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Eigenschaften

IUPAC Name |

7-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O/c1-36-25-13-11-23(12-14-25)33-15-17-34(18-16-33)28-27-26(21-5-3-2-4-6-21)19-35(29(27)32-20-31-28)24-9-7-22(30)8-10-24/h2-14,19-20H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWBXSYPODZQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

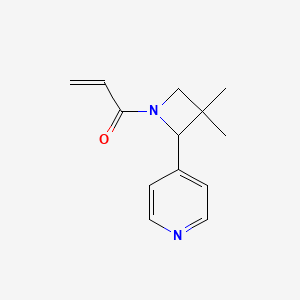

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

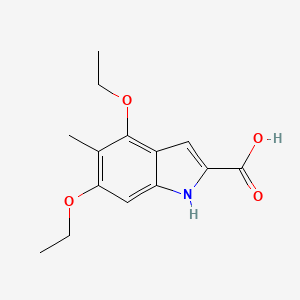

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

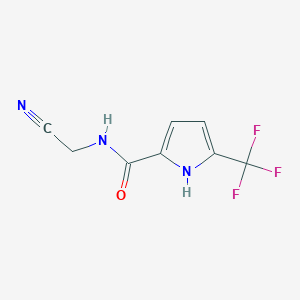

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)